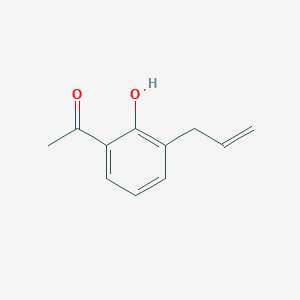
1-(3-Allyl-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-3’-allylacetophenone is an organic compound with the molecular formula C11H12O2 It is a derivative of acetophenone, featuring a hydroxyl group at the 2’ position and an allyl group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3’-allylacetophenone typically involves the hydroxylation and allylation of acetophenone derivatives. One common method includes the use of carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions . Another approach involves the use of formic acid-water mediated reactions to achieve the desired hydroxylation and allylation .
Industrial Production Methods: Industrial production of 2’-Hydroxy-3’-allylacetophenone may involve large-scale catalytic processes using environmentally friendly solvents and catalysts to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-3’-allylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 2’-Hydroxy-3’-allylacetophenone, which can be further utilized in different applications.
Scientific Research Applications
2’-Hydroxy-3’-allylacetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3’-allylacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and allyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
2’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain substitution reactions.
3’-Allylacetophenone: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.
2’-Hydroxy-3’-methoxyacetophenone: Features a methoxy group instead of an allyl group, altering its chemical properties and reactivity.
Uniqueness: 2’-Hydroxy-3’-allylacetophenone is unique due to the presence of both hydroxyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58621-39-9 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8(2)12)11(9)13/h3-4,6-7,13H,1,5H2,2H3 |
InChI Key |
MTJHOBKCHPGIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














